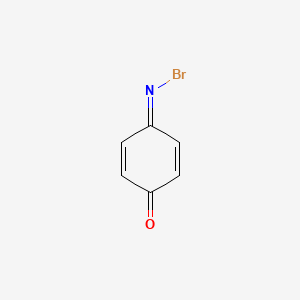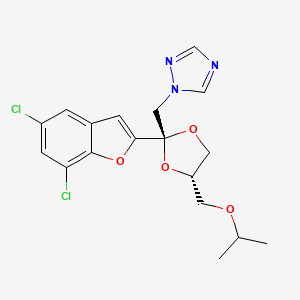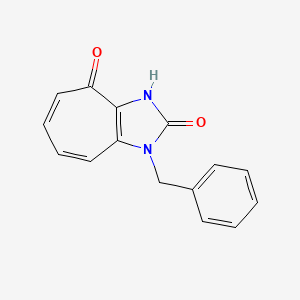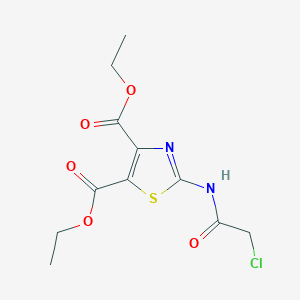
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate is a chemical compound with the molecular formula C11H13ClN2O5S and a molecular weight of 320.75 g/mol. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring substituted with chloroacetamido and diethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate typically involves the reaction of thiazole derivatives with chloroacetyl chloride and diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or thioethers.
Hydrolysis: Formation of carboxylic acids from the ester groups.
Scientific Research Applications
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring and ester groups contribute to the compound’s overall reactivity and stability, allowing it to interact with various biological targets.
Comparison with Similar Compounds
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 2-chlorothiazole-4,5-dicarboxylate: Lacks the acetamido group, resulting in different reactivity and applications.
Diethyl azodicarboxylate: Contains an azo group instead of the thiazole ring, leading to different chemical properties and uses.
Fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivatives: These compounds have different substituents on the imidazole ring, affecting their biological activities and applications.
Properties
Molecular Formula |
C11H13ClN2O5S |
|---|---|
Molecular Weight |
320.75 g/mol |
IUPAC Name |
diethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4,5-dicarboxylate |
InChI |
InChI=1S/C11H13ClN2O5S/c1-3-18-9(16)7-8(10(17)19-4-2)20-11(14-7)13-6(15)5-12/h3-5H2,1-2H3,(H,13,14,15) |
InChI Key |
OQIDMTYVOMQMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)CCl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)
![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)
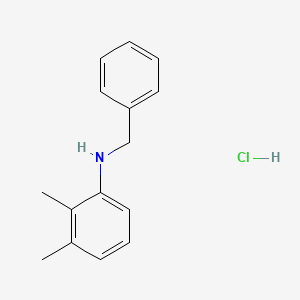
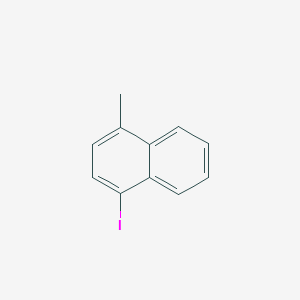
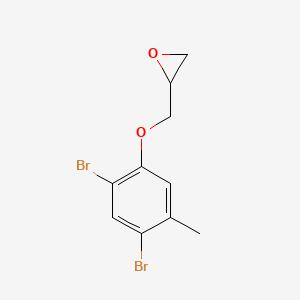
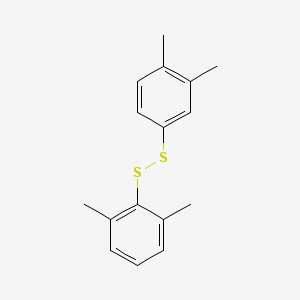
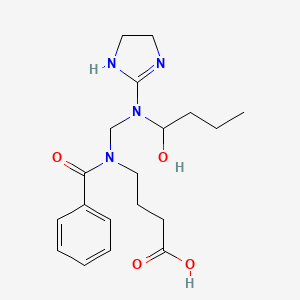
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
